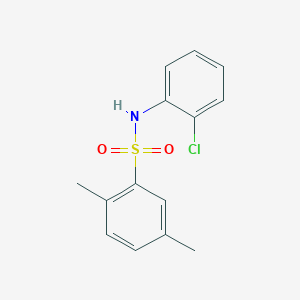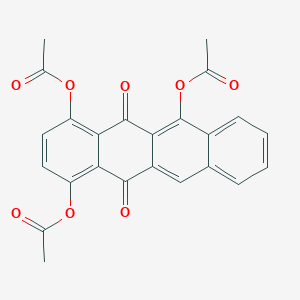
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is an organic compound with the molecular formula C24H16O8 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate typically involves the acetylation of 5,12-dioxo-5,12-dihydrotetracene. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.
化学反応の分析
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
科学的研究の応用
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
5,12-Dihydrotetracene: A closely related compound with similar structural features but lacking the acetate groups.
Tetracene: The parent compound, which is a polycyclic aromatic hydrocarbon with distinct electronic properties.
Naphthacene: Another related compound with a similar polycyclic structure.
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-1,4,6-triyl triacetate is unique due to the presence of three acetate groups, which significantly alter its chemical reactivity and potential applications. These functional groups make it more versatile in chemical synthesis and enhance its potential for biological activity compared to its non-acetylated counterparts.
特性
CAS番号 |
73682-92-5 |
|---|---|
分子式 |
C24H16O8 |
分子量 |
432.4 g/mol |
IUPAC名 |
(4,6-diacetyloxy-5,12-dioxotetracen-1-yl) acetate |
InChI |
InChI=1S/C24H16O8/c1-11(25)30-17-8-9-18(31-12(2)26)21-20(17)22(28)16-10-14-6-4-5-7-15(14)24(32-13(3)27)19(16)23(21)29/h4-10H,1-3H3 |
InChIキー |
FTAASVJQYQNPKZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C4=CC=CC=C4C=C3C2=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


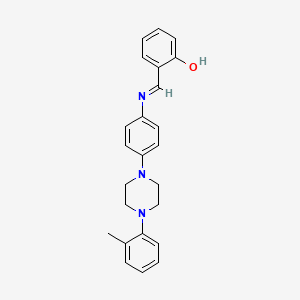
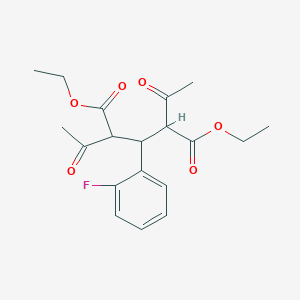
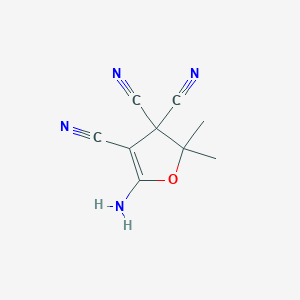
![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
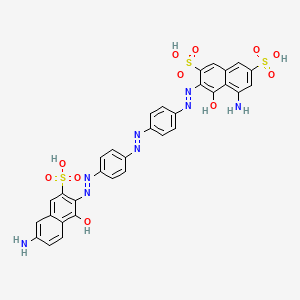
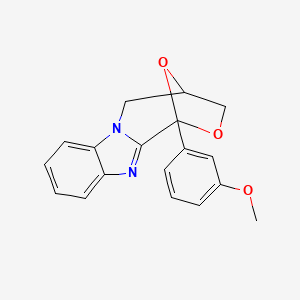
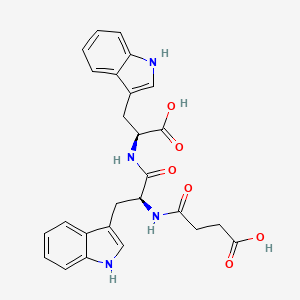

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
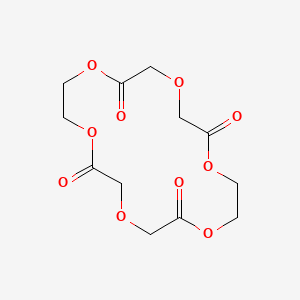
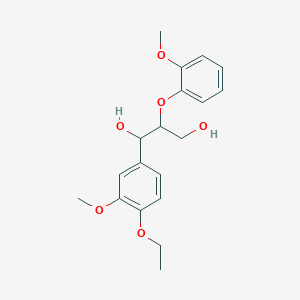
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
